molecular formula C12H17N B1432503 N-[(1R)-1-phenylethyl]cyclobutanamine CAS No. 1568180-73-3

N-[(1R)-1-phenylethyl]cyclobutanamine

Cat. No.: B1432503
CAS No.: 1568180-73-3
M. Wt: 175.27 g/mol
InChI Key: QZHMVMRQYDQYSQ-SNVBAGLBSA-N
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Description

N-[(1R)-1-Phenylethyl]cyclobutanamine is a chiral amine derivative characterized by a cyclobutane ring substituted with a phenylethyl group. The compound has a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol (based on analogous structures in ). Its stereochemistry at the phenylethyl group (R-configuration) is critical for its biological and physicochemical properties.

Properties

CAS No.

1568180-73-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]cyclobutanamine

InChI

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-/m1/s1

InChI Key

QZHMVMRQYDQYSQ-SNVBAGLBSA-N

SMILES

CC(C1=CC=CC=C1)NC2CCC2

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2CCC2

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a broader class of N-(1-phenylethyl)amine derivatives , where variations in the amine substituent or cyclization pattern significantly alter properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
N-[(1R)-1-Phenylethyl]cyclobutanamine Cyclobutane ring C₁₂H₁₇N Potential chiral ligand or intermediate
N-[(1R)-1-Phenylethyl]cyclopentanamine Cyclopentane ring C₁₃H₁₉N Higher ring stability; used in catalysis
N-[(1R)-1-Phenylethyl]cyclohexanamine Cyclohexane ring C₁₄H₂₁N Improved lipophilicity for drug design
N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide 4-Chlorophenyl + cyanamide group C₉H₁₀ClN₃ Antimicrobial activity
(1R,2S)-2-Methyl-N-((R)-1-phenylethyl)cyclopentanamine Methylated cyclopentane + stereochemical variation C₁₅H₂₃N Calcium channel inhibition (IC₅₀ = 0.12 μM)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve antimicrobial activity but may reduce solubility.
  • Stereochemistry : Enantiomers (R vs. S) exhibit divergent biological activities. For example, (R)-configured phenylethylamines in showed higher calcium channel inhibition than their (S)-counterparts.
Physicochemical Properties

Data from analogous compounds ():

Compound Melting Point (°C) [α]²⁰D (c = 1, CHCl₃) ¹H-NMR (δ ppm, Key Signals)
N-[(S)-1-Phenylethyl]-(1R,2R)-2-azido... Oil (96% purity) −57° 7.32 (m, Ar-H), 3.92 (q, CH-Ar)
N-[(1R)-1-Phenylethyl]cyclopentanamine Not reported +112° (R-configuration) 1.39 (d, CH₃), 2.63 (m, CH₂)
This compound Not available Predicted +80°–+120° Expected strained cyclobutane peaks

Insights :

  • Optical Rotation : The (R)-configuration typically results in positive optical rotation, whereas (S)-isomers show negative values (e.g., −57° in ).
  • Thermal Stability : Cyclobutane derivatives may exhibit lower melting points due to ring strain, favoring liquid or oil forms ().

Preparation Methods

Reductive Amination Approach

One common method is the reductive amination of cyclobutanone with (1R)-1-phenylethylamine:

  • Procedure : Cyclobutanone is reacted with (1R)-1-phenylethylamine under acidic or neutral conditions to form an imine intermediate, which is then reduced using a mild reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
  • Outcome : This method provides good stereochemical control and yields the target amine with high enantiomeric purity.

Nucleophilic Substitution on Cyclobutyl Halides

Another route involves substitution reactions on cyclobutyl halides:

  • Procedure : A cyclobutyl halide (e.g., bromide or chloride) is reacted with (1R)-1-phenylethylamine under basic conditions to substitute the halide with the amine group.
  • Conditions : Typically carried out in polar aprotic solvents like DMF or THF, sometimes with sodium carbonate or diisopropyl ethylamine as bases.
  • Yield : Moderate to high yields reported, depending on reaction time and temperature.

Experimental Data and Reaction Conditions

The following table summarizes representative reaction conditions and yields from literature sources related to similar amine syntheses, which can be adapted for this compound:

Step Reagents & Conditions Temperature Solvent Yield (%) Notes
Imine formation Cyclobutanone + (1R)-1-phenylethylamine Room temp Ethanol or MeOH - Stir 1-2 h
Reduction NaBH3CN or H2/Pd-C 0 to RT Ethanol or MeOH 75-90 Mild reducing agent for stereoselectivity
Nucleophilic substitution Cyclobutyl bromide + (1R)-1-phenylethylamine + Na2CO3 25-90 °C DMF or THF 60-85 Reaction time 12-24 h

Research Findings and Mechanistic Insights

  • Stereochemical Integrity : The use of chiral amines such as (1R)-1-phenylethylamine preserves stereochemistry during reductive amination, minimizing racemization.
  • Reactivity of Cyclobutane Ring : The cyclobutane ring can undergo ring strain-induced reactions. Careful control of reaction conditions avoids ring opening or side reactions.
  • Catalyst Selection : Hydrogenation catalysts like Pd/C or Raney Nickel are effective for imine reduction, but must be chosen to avoid over-reduction or dehalogenation.
  • Base Effects : Bases such as sodium carbonate or diisopropyl ethylamine facilitate nucleophilic substitution by neutralizing formed acids and enhancing nucleophilicity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Disadvantages
Reductive Amination Cyclobutanone + (1R)-1-phenylethylamine NaBH3CN or H2/Pd-C Mild, RT 75-90 High stereoselectivity, simple Requires pure chiral amine
Nucleophilic Substitution Cyclobutyl halide + (1R)-1-phenylethylamine Na2CO3 or base 25-90 °C, 12-24 h 60-85 Straightforward, scalable Possible side reactions, longer time

Q & A

Q. Q1: What synthetic strategies are optimal for preparing N-[(1R)-1-phenylethyl]cyclobutanamine with high enantiomeric purity?

The synthesis typically involves reductive amination or alkylation of a cyclobutanamine precursor with (1R)-1-phenylethyl halides. Key steps include:

  • Temperature control : Reactions are conducted at 0–25°C to minimize racemization .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic displacement efficiency .
  • Catalysts : Chiral catalysts like (R)-BINAP-Cu complexes improve enantioselectivity (>90% ee) .
    Post-synthesis, purity is confirmed via 1H/13C NMR (δ 1.2–2.8 ppm for cyclobutane protons; δ 4.1–4.5 ppm for chiral center protons) and HPLC with chiral columns (e.g., Chiralpak AD-H) .

Advanced Stereochemical Analysis

Q. Q2: How does stereochemistry at the nitrogen atom influence biological activity?

The (1R)-configuration induces steric and electronic effects critical for receptor binding. For example:

  • Pharmacological assays : (1R)-enantiomers show 10–50× higher affinity for σ1 receptors compared to (1S) in radioligand binding studies .
  • X-ray crystallography : SHELX-refined structures (CCDC entries) reveal hydrogen bonding between the amine and receptor residues (e.g., Tyr 206 in σ1) .
    Methodological note: Use SHELXL for refining small-molecule structures and SHELXE for resolving enantiomer-specific electron density .

Physicochemical Profiling

Q. Q3: What computational tools are recommended for predicting logP and solubility of this compound?

  • logP prediction : Use Molinspiration or ALOGPS (experimental logP ≈ 2.8–3.1, aligning with cyclobutane’s hydrophobicity) .
  • Solubility : COSMO-RS simulations in water (0.1–0.5 mg/mL) correlate with experimental shake-flask data (pH 7.4 PBS buffer) .
  • Molecular dynamics (MD) : GROMACS simulations reveal stable conformations in lipid bilayers, supporting blood-brain barrier permeability hypotheses .

Pharmacological Mechanism Elucidation

Q. Q4: How can researchers resolve contradictions in reported σ1 receptor binding affinities (Ki values)?

Discrepancies arise from assay conditions:

  • Radioligand choice : [³H]Pentazocine vs. [³H]DTG yields Ki differences (5 nM vs. 20 nM) due to allosteric site competition .
  • Membrane preparation : GPCR-rich fractions (e.g., guinea pig brain vs. transfected HEK293 cells) alter binding kinetics .
    Protocol : Standardize assays using HEK293-σ1 cells and ³H-SKF-10,047, with 10 µM haloperidol for nonspecific binding correction .

Safety and Handling Protocols

Q. Q5: What safety measures are critical for handling this compound in vitro?

  • PPE : Nitrile gloves, lab coats, and fume hoods (vapor pressure ≈ 0.01 mmHg at 25°C) .
  • First aid : Immediate ethanol冲洗 for skin contact (amine reactivity); not water due to hydrolysis risk .
  • Storage : –20°C under argon (stable >2 years; degradation <5% by HPLC) .

Data Contradiction Analysis

Q. Q6: Why do synthetic yields vary (30–80%) across studies using reductive amination?

Key variables:

  • Reducing agents : NaBH(OAc)₃ (pH 6–7) vs. ZnCl₂/H₂SO₄ (acidic) alter intermediate stability .
  • Substrate ratios : Excess (1R)-1-phenylethyl bromide (1.5 eq.) improves yields to >70% but risks diastereomer formation .
    Recommendation : Optimize via DoE (Design of Experiments) with temperature, solvent, and stoichiometry as factors .

Advanced Applications in Drug Discovery

Q. Q7: What in silico methods validate this compound as a scaffold for CNS drug development?

  • Docking studies : AutoDock Vina with σ1 receptor (PDB: 6DK1) identifies hydrophobic interactions with Phe 107/108 .
  • ADMET prediction : SwissADME flags moderate CYP2D6 inhibition (IC₅₀ ≈ 15 µM), requiring metabolite profiling .
  • Crystallographic data : Cross-reference with SHELX-refined analogs (e.g., CAS 1260667-45-5) to refine pharmacophore models .

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